N-(4-bromo-2-methylphenyl)-2-[[5-(ethylsulfanylmethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-2-[[5-(ethylsulfanylmethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-2-[[5-(ethylsulfanylmethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carboxylic acids or esters.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.
Bromination and Methylation: The aromatic ring can be brominated and methylated using bromine and methylating agents under controlled conditions.
Final Coupling: The final step involves coupling the triazole derivative with the brominated aromatic compound using suitable coupling reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the brominated aromatic ring, potentially leading to dehalogenation or hydrogenation products.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets may include proteins involved in cell signaling, metabolism, or DNA replication.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[[5-(methylsulfanylmethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
- N-(4-fluorophenyl)-2-[[5-(ethylsulfanylmethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Uniqueness
N-(4-bromo-2-methylphenyl)-2-[[5-(ethylsulfanylmethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide is unique due to the presence of the bromo and methyl groups on the aromatic ring, which can influence its reactivity and biological activity. The ethylsulfanylmethyl group on the triazole ring also adds to its distinct chemical properties.
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[[5-(ethylsulfanylmethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4OS2/c1-4-22-8-13-18-19-15(20(13)3)23-9-14(21)17-12-6-5-11(16)7-10(12)2/h5-7H,4,8-9H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCANKWCIAHRKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=NN=C(N1C)SCC(=O)NC2=C(C=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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